



## Using "SOS1 Ligand intermediate-5" derived PROTACs in KRAS mutant cell lines.

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Compound of Interest

Compound Name: SOS1 Ligand intermediate-5

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# Application Notes: Utilizing SOS1-Targeted PROTACs in KRAS Mutant Cell Lines

#### Introduction

The Kirsten Rat Sarcoma (KRAS) oncogene is one of the most frequently mutated genes in human cancers, driving tumor growth and proliferation.[1] Son of Sevenless 1 (SOS1) is a crucial guanine nucleotide exchange factor (GEF) that facilitates the activation of KRAS by catalyzing the exchange of GDP for GTP.[1][2] This function makes SOS1 an attractive therapeutic target for cancers driven by KRAS mutations.[3] While small-molecule inhibitors targeting SOS1 have been developed, they have shown limited efficacy in clinical trials.[4]

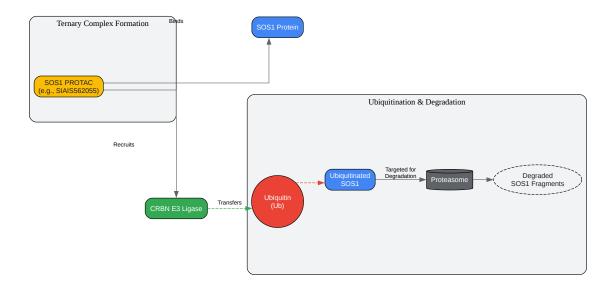
Proteolysis-targeting chimeras (PROTACs) offer a novel therapeutic strategy by inducing the degradation of a target protein rather than merely inhibiting it.[5][6] This application note details the use of PROTACs derived from SOS1 inhibitors, such as analogs of BI-3406, linked to an E3 ligase ligand (e.g., for Cereblon [CRBN]).[4][7] These PROTACs, exemplified by compounds like SIAIS562055 and others, effectively induce the degradation of SOS1, leading to the suppression of KRAS signaling and potent anti-tumor activity in KRAS-mutant cell lines.[7][8]

### **Mechanism of Action**

SOS1-targeted PROTACs are heterobifunctional molecules designed to recruit an E3 ubiquitin ligase (like CRBN) to the SOS1 protein.[9] This induced proximity facilitates the ubiquitination



of SOS1, marking it for degradation by the cell's proteasome.[5] The degradation of the SOS1 protein scaffold prevents the activation of KRAS, thereby inhibiting downstream pro-survival signaling pathways.[10] The PROTAC molecule is then released and can act catalytically to induce the degradation of multiple SOS1 proteins.[11]



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Fig 1. Mechanism of action for a SOS1-targeting PROTAC.

## Impact on KRAS Signaling Pathway

SOS1 is a critical activator of the RAS-MAPK signaling cascade.[3] By promoting the exchange of GDP for GTP on KRAS, it switches KRAS to its active state.[1] Activated, GTP-bound KRAS then stimulates downstream effector pathways, such as the RAF-MEK-ERK pathway, which drives cell proliferation and survival.[10] The degradation of SOS1 by a PROTAC reduces the pool of active, GTP-bound KRAS, leading to potent inhibition of ERK phosphorylation and

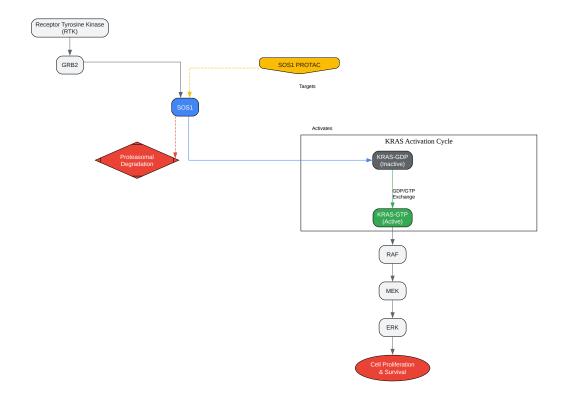




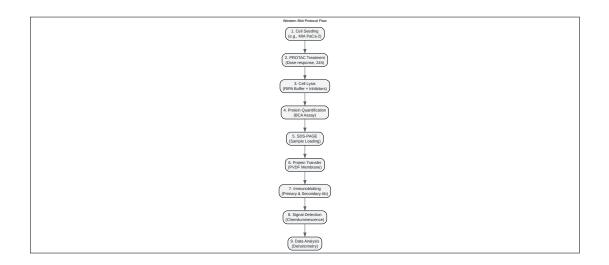


downstream signaling.[4][7] This approach is effective across various KRAS mutations as it targets a common upstream activator.[3]









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